Mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde derivatives
Mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde derivatives
Whitepaper: The Mechanistic Paradigm of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde Derivatives in Antiplatelet Drug Discovery
Executive Summary
The pyridazinone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically associated with phosphodiesterase III (PDE-III) inhibition and cardiotonic activity. However, the derivative class synthesized from 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde (and its analogs) represents a critical divergence from this classical pathway. By serving as a versatile electrophilic building block, this carbaldehyde enables the synthesis of 5-alkylidenepyridazin-3(2H)-ones and pyridazinone-chalcone hybrids. These novel derivatives exhibit potent, low-micromolar antiplatelet activity driven by a non-cAMP-dependent mechanism, specifically targeting Glycoprotein IIb/IIIa (GPIIb/IIIa) activation[1][2]. This technical guide elucidates the chemical synthesis, structural determinants, and the paradigm-shifting mechanism of action of these derivatives.
Chemical Profile & Heterogeneous Catalytic Synthesis
The core building block, 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde, features an electron-deficient aldehyde group at position 4 (often referred to as position 5 depending on tautomeric numbering conventions), making it highly susceptible to nucleophilic attack[3]. To construct the biologically active α,β -unsaturated moiety (chalcone hybrid), researchers employ Knoevenagel or Claisen-Schmidt condensations[4].
To overcome the degradation of the sensitive carbaldehyde under harsh classical basic conditions, a heterogeneous catalytic system utilizing silica-supported aluminum chloride ( AlCl3/SiO2 ) is employed[4][5]. This Lewis acid catalyst activates the carbonyl carbon while the silica support provides a high-surface-area microenvironment that stabilizes the transition state, allowing the reaction to proceed under mild solution-phase conditions.
Protocol 1: Solution-Phase Synthesis of Pyridazinone-Chalcone Hybrids
This protocol is designed as a self-validating system, ensuring high atom economy and continuous verification of intermediate integrity.
-
Preparation of the Heterogeneous Catalyst: Disperse anhydrous AlCl3 in dry dichloromethane (DCM) and add activated silica gel (mesh 230-400). Stir for 2 hours at room temperature, then remove the solvent under reduced pressure to yield a free-flowing AlCl3/SiO2 powder[6].
-
Causality & Rationale: Immobilizing the Lewis acid on silica prevents the formation of intractable aluminum-product complexes, facilitating simple filtration-based workup and catalyst recycling.
-
-
Condensation Reaction: In a round-bottom flask, dissolve 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde (1.0 eq) and the appropriate active methylene compound (e.g., acetophenone derivative for Claisen-Schmidt, 1.2 eq) in absolute ethanol.
-
Catalytic Activation: Add the AlCl3/SiO2 catalyst (20 mol%). Stir the suspension at 60°C.
-
Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The reaction is self-validating when the distinct UV-active spot of the starting carbaldehyde ( Rf≈0.4 ) completely shifts to a lower Rf product spot exhibiting deep fluorescence under 365 nm (indicative of the extended conjugated π -system of the chalcone).
-
-
Isolation: Filter the hot mixture to recover the catalyst. Concentrate the filtrate in vacuo and recrystallize from ethanol.
-
Validation Checkpoint: Conduct 1H -NMR. The complete disappearance of the aldehydic proton singlet at ∼ 9.8 ppm and the emergence of two doublet signals at ∼ 7.4–7.8 ppm with a coupling constant ( J ) of ∼ 15.5 Hz confirms the formation of the trans- α,β -unsaturated double bond.
-
Caption: Workflow for the heterogeneous catalytic synthesis and validation of pyridazinone hybrids.
Mechanism of Action: The Non-cAMP Paradigm
Historically, 6-phenyl-3(2H)-pyridazinones (e.g., indolidan, pimobendan) exert their antiplatelet and cardiotonic effects by competitively inhibiting PDE-III, leading to an accumulation of intracellular cyclic AMP (cAMP), which subsequently sequesters intracellular calcium and inhibits platelet aggregation[7].
However, pharmacological studies on 5-alkylidenepyridazin-3(2H)-ones derived from 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde reveal a stark departure from this classical mechanism. Assays measuring intracellular cAMP levels confirm that these specific α,β -unsaturated derivatives do not inhibit PDE-III [8][9].
Instead, these compounds act downstream in the arachidonic acid cascade. Recent investigations indicate that these hybrids act as broad-spectrum antiplatelet agents by preventing the activation of Glycoprotein IIb/IIIa (GPIIb/IIIa) [2]. Unlike classical GPIIb/IIIa antagonists (like tirofiban) which competitively occupy the fibrinogen-binding pocket of the active receptor, these pyridazinone derivatives modulate the "inside-out" signaling pathway, locking the receptor in its resting conformation and preventing the conformational shift required for platelet cross-linking[2][10].
Caption: Divergent mechanisms of action between classical pyridazinones and novel chalcone hybrids.
Structure-Activity Relationship (SAR) Profiling
The optimization of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde derivatives relies on specific structural determinants. SAR studies have pinpointed that the antiplatelet efficacy is highly dependent on the steric and electronic properties of the substituents at the N-1 (or N-2 depending on tautomer) and C-4/C-5 positions[1][8].
Key Molecular Determinants:
-
Lipophilic N-Substituents: A lipophilic group (e.g., methyl, benzyl) at the nitrogen atom of the pyridazinone ring is critical for penetrating the platelet membrane.
-
α,β -Unsaturated Linker: The presence of the enone system (derived from the carbaldehyde) is non-negotiable. Saturation of this double bond results in a complete loss of antiplatelet activity, suggesting that the compound may act as a reversible Michael acceptor for specific nucleophilic residues (e.g., cysteines) on target proteins within the inside-out signaling cascade.
-
Aryl Substitutions: Electron-withdrawing groups on the terminal phenyl ring of the chalcone moiety significantly enhance IC50 values.
| Compound Class / Modification | N-Substituent | C-5 Substituent (Linker) | PDE-III Inhibition | Antiplatelet IC50 ( μM ) |
| Classical Pyridazinone | Hydrogen | None (e.g., Pimobendan) | Yes | ∼ 0.5 - 2.0 |
| Saturated Hybrid | Methyl | Alkyl chain (Saturated) | No | > 100 (Inactive) |
| Novel Chalcone Hybrid A | Methyl | α,β -unsaturated enone | No | ∼ 5.0 - 10.0 |
| Optimized Hybrid B | Benzyl | α,β -unsaturated (Di-ester) | No | ∼1.0 [1] |
Experimental Validation: Biological Assays
To validate the non-cAMP mechanism and quantify antiplatelet activity, a self-validating turbidimetric assay is utilized.
Protocol 2: Turbidimetric Platelet Aggregation Assay (Born Method)
This protocol utilizes internal positive and negative controls to ensure the causality of the observed aggregation inhibition is isolated to the test compound.
-
Preparation of Platelet-Rich Plasma (PRP): Draw human venous blood into tubes containing 3.8% sodium citrate (9:1 v/v). Centrifuge at 250 × g for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Causality & Rationale: Citrate chelates extracellular calcium, preventing premature activation. PPP serves as the optical baseline (100% light transmission) for the aggregometer.
-
-
Compound Incubation: In an aggregometer cuvette, add 400 μL of PRP. Add the synthesized pyridazinone derivative dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent-induced toxicity). Incubate at 37°C for 3 minutes under continuous stirring (1000 rpm).
-
Validation Checkpoint (Control): Run a parallel vehicle control (0.5% DMSO) to ensure baseline aggregation is unaffected, and a positive control (e.g., Milrinone) to validate the inducer's efficacy.
-
-
Induction of Aggregation: Add Arachidonic Acid (AA, 1 mM final concentration) to trigger aggregation.
-
Data Acquisition: Monitor light transmission for 5 minutes. The extent of aggregation is quantified by the maximum increase in light transmission.
-
Mechanistic Validation: To prove the non-PDE-III mechanism, a parallel assay is run using a cAMP ELISA kit on the lysed platelets post-incubation. The test compounds will show baseline cAMP levels identical to the vehicle control, whereas the Milrinone control will show a 3x to 5x spike in cAMP[7][9].
-
Conclusion
The utilization of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carbaldehyde as a synthetic precursor has unlocked a novel class of 5-alkylidenepyridazin-3(2H)-ones. By employing green, heterogeneous AlCl3/SiO2 catalysis, researchers can efficiently generate libraries of pyridazinone-chalcone hybrids. Crucially, these compounds represent a mechanistic paradigm shift: they achieve potent antiplatelet efficacy not through traditional PDE-III inhibition, but by modulating the arachidonic acid pathway and preventing the activation of the GPIIb/IIIa receptor. This unique MoA positions these derivatives as highly promising leads for next-generation antithrombotic therapies with potentially lower risks of off-target cardiotonic side effects.
References
-
[3] Product Class 8: Pyridazines. Thieme Connect. Available at:[Link]
-
[4] El Maatougui, A., et al. (2010). Silica-Supported Aluminum Chloride-Assisted Solution Phase Synthesis of Pyridazinone-Based Antiplatelet Agents. ACS Combinatorial Science. Available at:[Link]
-
[5] El Maatougui, A., et al. (2011). Silica-supported aluminum chloride-assisted solution phase synthesis of pyridazinone-based antiplatelet agents. PubMed (NIH). Available at: [Link]
-
[6] Cámera, R., et al. (2020). Probing the Surface Acidity of Supported Aluminum Bromide Catalysts. MDPI. Available at:[Link]
-
[8] Coelho, A., et al. (2008). Pyridazines. Part 28: 5-Alkylidene-6-phenyl-3(2H)-pyridazinones, a new family of platelet aggregation inhibitors. ResearchGate. Available at:[Link]
-
[1] Coelho, A., et al. (2007). Design, synthesis, and structure-activity relationships of a novel series of 5-alkylidenepyridazin-3(2H)-ones with a non-cAMP-based antiplatelet activity. PubMed (NIH). Available at:[Link]
-
[9] Coelho, A., et al. (2007). Design, Synthesis, and Structure–Activity Relationships of a Novel Series of 5-Alkylidenepyridazin-3(2H)-ones with a Non-cAMP-Based Antiplatelet Activity. ACS Publications. Available at:[Link]
-
[7] Thakur, A. S., et al. (2010). A Review on Biological Profile of Pyridazinone Containing Drugs. Asian Journal of Research in Chemistry. Available at:[Link]
-
[2] 3-Oxopyridazin-5-yl-Chalcone Hybrids: Potent Antiplatelet Agents That Prevent Glycoprotein IIb/IIIa Activation. ResearchGate. Available at:[Link]
-
[10] Pyridazines part 41: Synthesis, antiplatelet activity and SAR of 2,4,6-substituted 5-(3-oxo-3-phenylprop-1-en-1-yl). ResearchGate. Available at:[Link]
Sources
- 1. Design, synthesis, and structure-activity relationships of a novel series of 5-alkylidenepyridazin-3(2H)-ones with a non-cAMP-based antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silica-supported aluminum chloride-assisted solution phase synthesis of pyridazinone-based antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
